2,3,4-Tribromopentane
Overview
Description
2,3,4-Tribromopentane is an organic compound with the molecular formula C5H9Br3. It is a brominated derivative of pentane, where three bromine atoms are attached to the second, third, and fourth carbon atoms of the pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Tribromopentane can be synthesized through the bromination of pentane. The process involves the addition of bromine (Br2) to pentane in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures. The bromination reaction proceeds via a free radical mechanism, where the bromine radicals attack the carbon-hydrogen bonds of pentane, leading to the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of bromine gas and a suitable solvent in a controlled environment allows for the large-scale production of this compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tribromopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted pentane derivatives.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of pentenes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Hydroxypentane, alkoxypentane, or aminopentane derivatives.
Elimination: Pentenes.
Reduction: Pentane.
Scientific Research Applications
2,3,4-Tribromopentane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into organic molecules. It serves as a starting material for the synthesis of more complex brominated compounds.
Biology: Brominated compounds like this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of brominated compounds in drug development and as diagnostic agents.
Mechanism of Action
The mechanism of action of 2,3,4-tribromopentane involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the bromine atoms are removed, leading to the formation of double bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
2,3-Dibromopentane: Contains two bromine atoms on the second and third carbon atoms.
2,4-Dibromopentane: Contains two bromine atoms on the second and fourth carbon atoms.
1,2,3-Tribromopropane: Contains three bromine atoms on a three-carbon chain.
Uniqueness: 2,3,4-Tribromopentane is unique due to the specific positioning of the bromine atoms on the pentane chain. This arrangement allows for distinct reactivity and the formation of specific products in chemical reactions.
Properties
IUPAC Name |
2,3,4-tribromopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br3/c1-3(6)5(8)4(2)7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIBEEJRQGZXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338401 | |
Record name | 2,3,4-Tribromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130156-61-5 | |
Record name | 2,3,4-Tribromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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